

Spectroscopic Analysis of Ethyl 2-amino-4,5-dimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethyl 2-amino-4,5-dimethoxybenzoate
Cat. No.:	B1360123

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-amino-4,5-dimethoxybenzoate**, a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for **Ethyl 2-amino-4,5-dimethoxybenzoate** (CAS No: 20323-74-4; Molecular Formula: C₁₁H₁₅NO₄; Molecular Weight: 225.24 g/mol) are summarized below.[\[1\]](#)[\[2\]](#) [\[3\]](#) Due to the limited availability of experimentally derived spectra in public databases, the NMR data presented is based on predictive models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.30	s	1H	Ar-H
~6.15	s	1H	Ar-H
~4.80	br s	2H	-NH ₂
4.25	q	2H	-OCH ₂ CH ₃
3.85	s	3H	-OCH ₃
3.80	s	3H	-OCH ₃
1.35	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~168.0	C=O (Ester)
~154.0	C-O
~148.0	C-O
~140.0	C-NH ₂
~114.0	Ar-C
~108.0	Ar-C
~98.0	Ar-C
~60.5	-OCH ₂ CH ₃
~56.0	-OCH ₃
~55.8	-OCH ₃
~14.5	-OCH ₂ CH ₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H Stretch (Amino group)
3000 - 2850	Medium	C-H Stretch (Aromatic and Aliphatic)
1690 - 1670	Strong	C=O Stretch (Ester)
1620 - 1580	Medium	N-H Bend (Amino group)
1520 - 1480	Medium	Aromatic C=C Stretch
1280 - 1200	Strong	C-O Stretch (Aryl ether)
1200 - 1000	Strong	C-O Stretch (Ester)

Table 4: Mass Spectrometry Data

m/z	Interpretation
225	[M] ⁺ (Molecular Ion)
196	[M - C ₂ H ₅] ⁺
180	[M - OCH ₂ CH ₃] ⁺
152	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A sample of approximately 10-20 mg of **Ethyl 2-amino-4,5-dimethoxybenzoate** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-

d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

- **Instrumentation:** The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **Data Acquisition:**
 - For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
- **Data Interpretation:** The absorption bands in the spectrum are assigned to specific functional group vibrations.

Mass Spectrometry (MS)

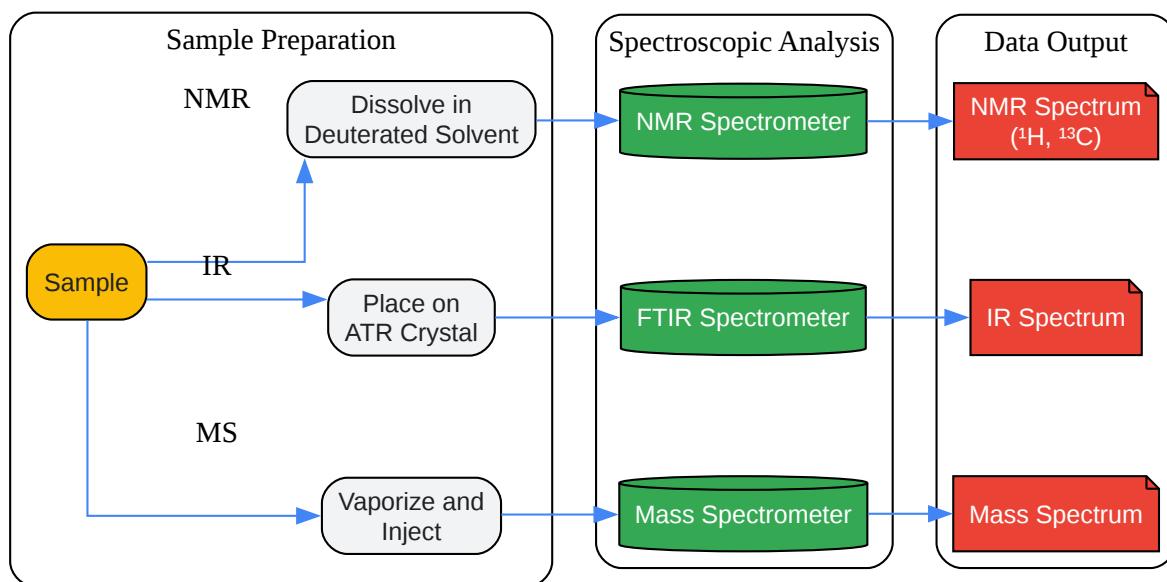
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and characteristic fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

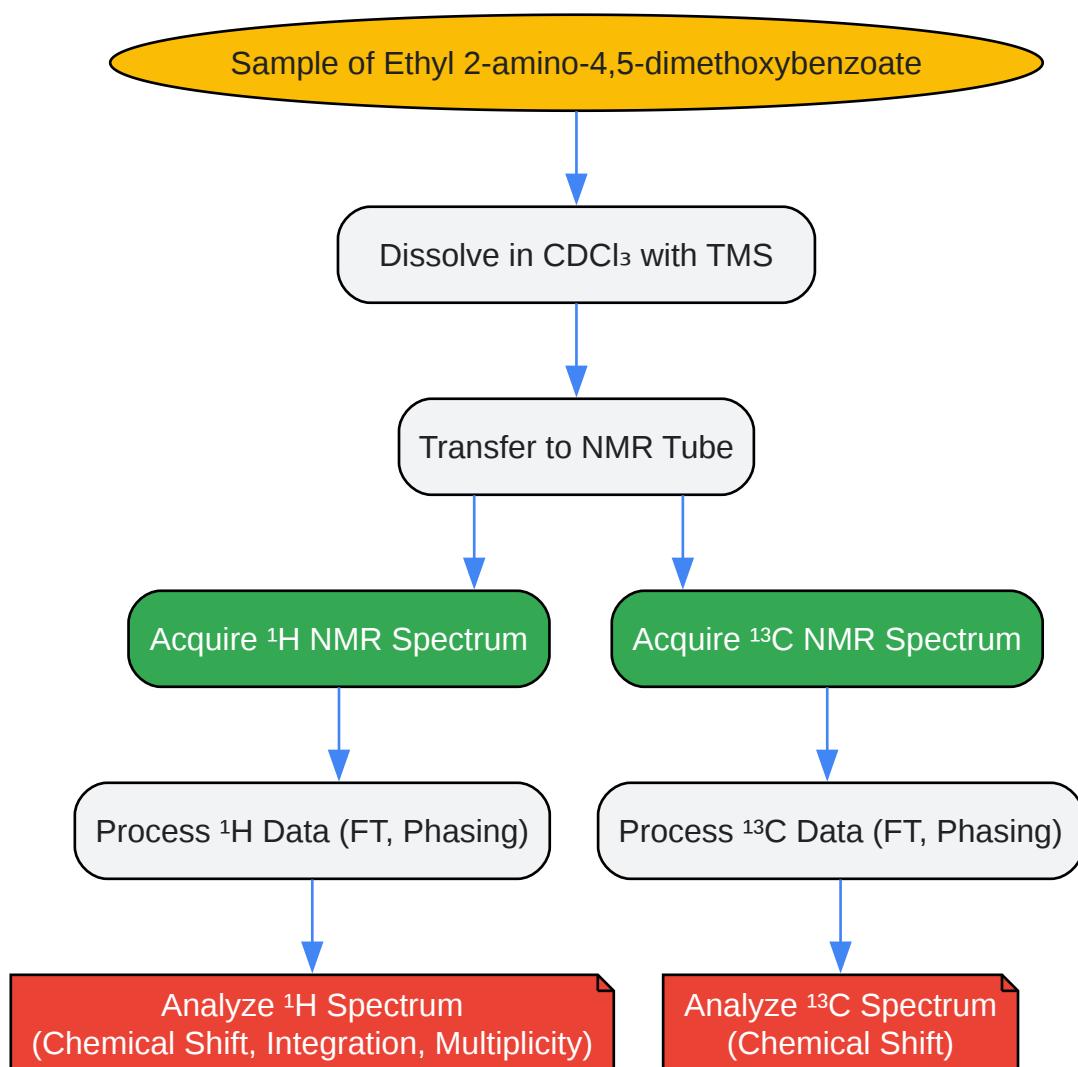
Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.



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Caption: General workflow for spectroscopic analysis.



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Caption: Detailed workflow for NMR analysis.



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Caption: Workflow for Mass Spectrometry analysis.

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